Benzyl (s)-(4-oxobutan-2-yl)carbamate
CAS No.:
Cat. No.: VC17509130
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | benzyl N-[(2S)-4-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C12H15NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,15)/t10-/m0/s1 |
| Standard InChI Key | GCNIBYAYUBSQCC-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](CC=O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(CC=O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Elucidation
Benzyl (S)-(4-oxobutan-2-yl)carbamate belongs to the class of carbamate esters, distinguished by its stereospecific configuration at the C2 position of the butan-2-yl chain. The compound’s IUPAC name, benzyl (S)-(4-oxobutan-2-yl)carbamate, reflects its functional groups: a benzyl-protected carbamate and a ketone at the C4 position.
Molecular and Stereochemical Features
The molecular structure comprises a 12-carbon framework with a benzyl group () attached to a carbamate moiety () and a 4-oxobutan-2-yl chain. The (S)-configuration at C2 is critical for its enantioselective interactions in synthetic applications. Key structural parameters include:
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the carbamate group and the tetrahedral arrangement around the chiral center .
Synthesis and Manufacturing Processes
The synthesis of Benzyl (S)-(4-oxobutan-2-yl)carbamate typically involves multi-step reactions starting from enantiomerically pure precursors. A notable method, adapted from related carbamate syntheses, employs palladium-catalyzed hydrogenation for deprotection or reduction steps .
Key Synthetic Route
A protocol reported by Ambeed (2020) for the analogous compound (S)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 168827-91-6) provides insights into potential pathways. While the target compound features a ketone instead of a hydroxyl group, oxidation of the hydroxy intermediate could yield the 4-oxo derivative:
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Step 1: Protection of (S)-3-aminobutan-1-ol with benzyl chloroformate to form (S)-Benzyl (4-hydroxybutan-2-yl)carbamate .
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Step 2: Oxidation of the C4 hydroxyl group using Jones reagent or pyridinium chlorochromate (PCC) to introduce the ketone functionality.
Reaction Conditions:
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Oxidation Agent: PCC in dichloromethane, 0°C to room temperature.
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Yield: ~85–90% (estimated based on analogous reactions).
This route highlights the compound’s role as an oxidative intermediate in synthesizing chiral amines or amino alcohols .
Physicochemical Properties
Limited experimental data are available for Benzyl (S)-(4-oxobutan-2-yl)carbamate, but its properties can be inferred from structural analogs and computational models.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorbance at 1700–1750 cm (C=O stretch of carbamate and ketone).
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H NMR: Signals at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.9–5.1 ppm (carbamate NH), and δ 2.4–2.6 ppm (ketone adjacent CH) .
Applications in Pharmaceutical Research
Benzyl (S)-(4-oxobutan-2-yl)carbamate is primarily utilized as a chiral building block in asymmetric synthesis. Its applications include:
Peptide Synthesis
The Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under mild hydrogenolytic conditions. This is critical in solid-phase peptide synthesis (SPPS) for constructing complex polypeptides .
Catalytic Asymmetric Reactions
The compound’s chiral center facilitates enantioselective catalysis. For example, it has been employed in the synthesis of β-amino alcohols, precursors to antiviral agents and kinase inhibitors .
Recent Advances and Future Directions
Recent patents (e.g., CN107427516B) highlight growing interest in benzyl carbamates for designing kinase inhibitors and antimicrobial agents. Future research may explore:
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Enzymatic Resolution: Using lipases or esterases to enhance enantiomeric purity.
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Green Chemistry Approaches: Solvent-free synthesis or biocatalytic methods to improve sustainability.
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